1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone
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Overview
Description
1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone typically involves the reaction of phenoxyacetic acid with hydrazine hydrate to form phenoxyacetohydrazide. This intermediate is then reacted with formic acid and ammonium thiocyanate to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for further biological studies.
Medicine: Due to its triazole structure, it is investigated for potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3-Amino-4h-1,2,4-triazol-4-yl)-2-phenoxyethanone can be compared with other triazole derivatives such as:
3-Amino-1,2,4-triazole: Known for its herbicidal properties.
5-Aminotetrazole: Used in propellants and explosives.
2-Aminopyrimidine: Utilized in pharmaceuticals for its antiviral and anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-13-12-7-14(10)9(15)6-16-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMUQZABCQINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C=NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976368 |
Source
|
Record name | 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6089-70-9 |
Source
|
Record name | 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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